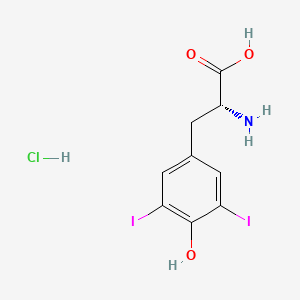

3,5-Diiodo-D-tyrosine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diiodo-D-tyrosine hydrochloride: is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring.

Mecanismo De Acción

Target of Action

3,5-Diiodo-D-tyrosine hydrochloride is a derivative of tyrosine . It primarily targets the thyroid hormone aminotransferase . This enzyme plays a crucial role in the biosynthesis and metabolism of thyroid hormones .

Mode of Action

The compound interacts with its target by serving as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This interaction leads to changes in the activity of the enzyme, thereby influencing the synthesis and metabolism of thyroid hormones .

Biochemical Pathways

The compound is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . In these pathways, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones .

Result of Action

The primary result of the action of this compound is the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . This is achieved through its role in the synthesis and metabolism of thyroid hormones .

Análisis Bioquímico

Biochemical Properties

3,5-Diiodo-D-tyrosine hydrochloride is involved in various biochemical reactions. It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This compound interacts with enzymes and proteins in the thyroid hormone synthesis pathway . The nature of these interactions involves the iodination of monoiodotyrosine, leading to the formation of diiodotyrosine residues .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating energy metabolism . It has been shown to rapidly increase resting metabolic rate in rodent models . Furthermore, it impacts cell signaling pathways and gene expression, particularly those related to lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It also has thyromimetic effects at myocardial tissue and pituitary, which results in suppressing TSH release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to mimic the physiological effects obtained with the T3 dose, including suppression of the HPT axis, decreases in fat mass, serum leptin and cholesterol, and increases in lean mass, food intake, and hepatic expression of thyroid hormone-dependent genes .

Metabolic Pathways

This compound is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in this pathway, and its presence can affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Diiodo-D-tyrosine hydrochloride can be achieved through chemical synthesis. One common method involves the iodination of tyrosine using reagents such as cuprous iodide or ammonium bicarbonate under suitable reaction conditions . The reaction typically requires careful control of temperature and pH to ensure the selective iodination at the desired positions on the tyrosine molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, often utilizing automated systems to maintain precise reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Diiodo-D-tyrosine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated tyrosine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as thiols or amines can be used to replace iodine atoms.

Major Products Formed: The major products formed from these reactions include various iodinated and deiodinated tyrosine derivatives, which can be further utilized in biochemical studies .

Aplicaciones Científicas De Investigación

3,5-Diiodo-D-tyrosine hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex iodinated compounds.

Biology: The compound serves as a tool to study iodine metabolism and thyroid hormone biosynthesis.

Medicine: It is investigated for its potential role in thyroid-related treatments and diagnostics.

Industry: The compound is used in the production of iodinated contrast agents for medical imaging

Comparación Con Compuestos Similares

3,5-Diiodo-L-tyrosine: Similar in structure but differs in the stereochemistry of the tyrosine residue.

Monoiodotyrosine: Contains only one iodine atom and is a precursor in thyroid hormone synthesis.

Thyroxine (T4): A fully iodinated thyroid hormone with four iodine atoms.

Triiodothyronine (T3): A thyroid hormone with three iodine atoms.

Uniqueness: 3,5-Diiodo-D-tyrosine hydrochloride is unique due to its specific iodination pattern and its role as an intermediate in the biosynthesis of thyroid hormones. Its distinct stereochemistry also differentiates it from other iodinated tyrosine derivatives .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNGKESQBYXDMD-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClI2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate](/img/structure/B6330184.png)

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)

![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)